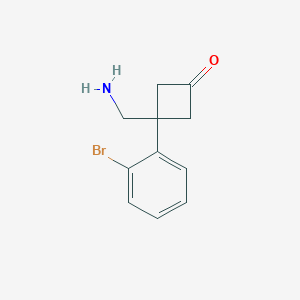
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with an aminomethyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the cyclobutanone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and Friedel-Crafts reactions, and employing automated systems for the Mannich reaction to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-7,13H2 |
InChI Key |
MYDGJBUSPZOCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















